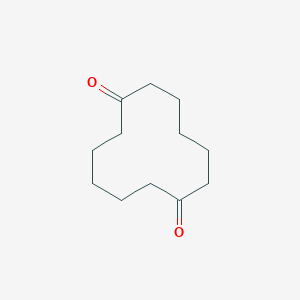

Cyclododecane-1,7-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

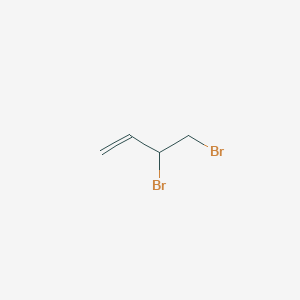

Cyclododecane-1,7-dione, also known as cyclododecanedione, is a cyclic diketone with the chemical formula C12H18O2. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. Cyclododecanedione has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and biomedical research.

Aplicaciones Científicas De Investigación

Cyclododecanedione has been widely used as a building block in organic synthesis due to its unique cyclic structure and high reactivity. It can undergo various chemical reactions, such as reduction, oxidation, and condensation, to form a wide range of derivatives with different functional groups. These derivatives can be further utilized in the synthesis of polymers, surfactants, and other organic compounds.

In addition, Cyclododecane-1,7-dioneedione has shown promising results in biomedical research as a potential anticancer agent. Studies have demonstrated that Cyclododecane-1,7-dioneedione can induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Cyclododecanedione's anticancer properties are attributed to its ability to induce oxidative stress and DNA damage in cancer cells.

Mecanismo De Acción

The mechanism of action of Cyclododecane-1,7-dioneedione in cancer cells involves the activation of the caspase cascade, which leads to apoptosis. Caspases are a family of proteases that play a crucial role in the apoptotic pathway. Cyclododecanedione can activate caspase-3 and caspase-9, which are involved in the execution of apoptosis. It can also induce the release of cytochrome c from mitochondria, which activates caspase-9.

Efectos Bioquímicos Y Fisiológicos

Cyclododecanedione has been shown to have several biochemical and physiological effects in cancer cells. It can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. Cyclododecanedione can also inhibit the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can further enhance ROS production.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Cyclododecanedione has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily purified by recrystallization. It is also highly reactive and can undergo various chemical reactions to form a wide range of derivatives. However, Cyclododecane-1,7-dioneedione has some limitations as well. It is insoluble in water, which can make it difficult to handle in aqueous solutions. It is also highly reactive and can be hazardous if not handled properly.

Direcciones Futuras

There are several future directions for the research on Cyclododecane-1,7-dioneedione. One potential area of research is the development of Cyclododecane-1,7-dioneedione derivatives with enhanced anticancer properties. These derivatives could be designed to target specific cancer cells or to overcome drug resistance. Another area of research is the investigation of Cyclododecane-1,7-dioneedione's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, the development of novel synthesis methods for Cyclododecane-1,7-dioneedione and its derivatives could lead to more efficient and sustainable production methods.

Métodos De Síntesis

Cyclododecanedione can be synthesized through several methods, including the oxidation of Cyclododecane-1,7-dioneol, the cyclization of Cyclododecane-1,7-dioneone, and the oxidative cleavage of cyclododecatriene. The most commonly used method is the oxidation of Cyclododecane-1,7-dioneol using potassium permanganate or sodium dichromate as the oxidizing agent. The reaction yields Cyclododecane-1,7-dioneedione and water as the byproduct. The purity of the obtained product can be improved by recrystallization from organic solvents.

Propiedades

Número CAS |

10329-90-5 |

|---|---|

Nombre del producto |

Cyclododecane-1,7-dione |

Fórmula molecular |

C12H20O2 |

Peso molecular |

196.29 g/mol |

Nombre IUPAC |

cyclododecane-1,7-dione |

InChI |

InChI=1S/C12H20O2/c13-11-7-3-1-4-8-12(14)10-6-2-5-9-11/h1-10H2 |

Clave InChI |

VUYDJCCPGNUSHU-UHFFFAOYSA-N |

SMILES |

C1CCC(=O)CCCCCC(=O)CC1 |

SMILES canónico |

C1CCC(=O)CCCCCC(=O)CC1 |

Sinónimos |

1,7-Cyclododecanedione |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene](/img/structure/B78761.png)